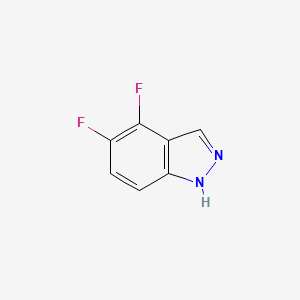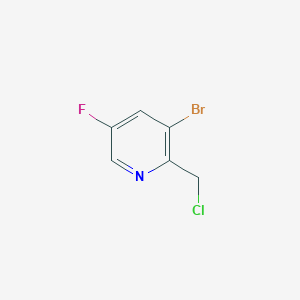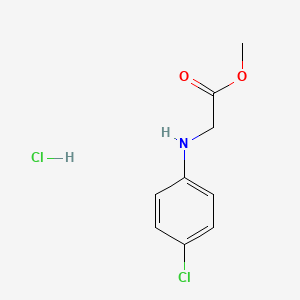
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C9H3F4NO It is a derivative of benzonitrile, characterized by the presence of fluoro, formyl, and trifluoromethyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formylation: Introduction of a formyl group (-CHO) to the benzene ring.
Trifluoromethylation: Introduction of a trifluoromethyl group (-CF3) to the benzene ring.
Cyanation: Introduction of a cyano group (-CN) to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluoro, formyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: A wide range of substituted benzonitrile derivatives.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique chemical properties.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the development of new agrochemicals.
作用機序
The mechanism of action of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in various chemical reactions, contributing to its biological activity.
類似化合物との比較
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.
3-Fluoro-2-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-3-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile is unique due to the combination of fluoro, formyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable in various scientific and industrial applications.
特性
分子式 |
C9H3F4NO |
|---|---|
分子量 |
217.12 g/mol |
IUPAC名 |
2-fluoro-3-formyl-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F4NO/c10-8-5(4-15)1-2-7(6(8)3-14)9(11,12)13/h1-2,4H |
InChIキー |
NWYOVYFKIBZCCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C=O)F)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


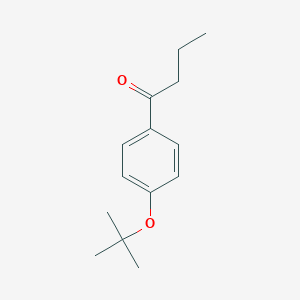
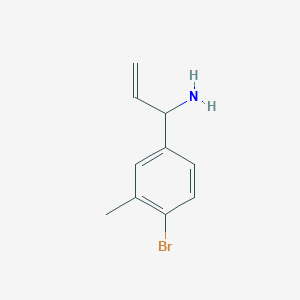
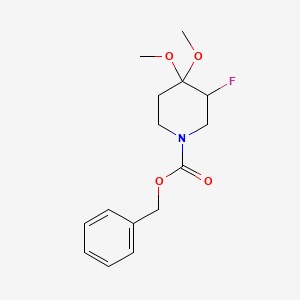
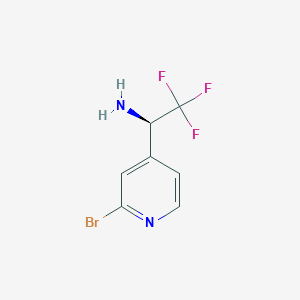
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
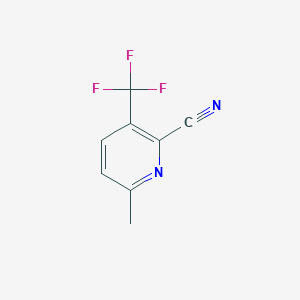
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
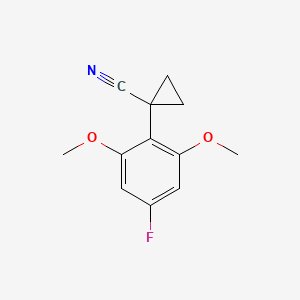
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)
![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)
